molecular formula C20H16N2O5 B2694657 [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate CAS No. 923210-64-4

[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate

Cat. No.: B2694657
CAS No.: 923210-64-4
M. Wt: 364.357
InChI Key: WKHZPTPVJOIBGH-UHFFFAOYSA-N
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Description

[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a high-purity chemical compound intended for research and development purposes. The structure of this molecule incorporates a 9H-fluorene core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The fluorene moiety is found in various bioactive compounds, including antimicrobials . The specific molecular framework also includes an oxazolyl carbamoyl group, a heterocycle that is often employed in the design of active pharmaceutical ingredients and has been featured in molecules investigated as potent receptor modulators . This combination of structural features makes it a compound of interest for exploring new biologically active molecules. Researchers can utilize this chemical in various fields, including synthetic chemistry for the development of novel derivatives, and in biological screening assays to investigate potential antimicrobial and pharmacological properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 9-hydroxyfluorene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-12-10-17(22-27-12)21-18(23)11-26-19(24)20(25)15-8-4-2-6-13(15)14-7-3-5-9-16(14)20/h2-10,25H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHZPTPVJOIBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the carbamoyl group via a carbamoylation reaction. The final step involves esterification to attach the fluorene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Overview

[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article provides a comprehensive overview of its applications in scientific research, particularly in chemistry and biology, along with relevant case studies and data tables.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions such as:

  • Esterification : Facilitating the formation of esters from carboxylic acids.
  • Cyclization Reactions : Enabling the synthesis of cyclic compounds which are often more biologically active.

Biochemical Assays

In biological research, this compound can be utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a candidate for studying enzyme-substrate interactions, which is crucial for understanding metabolic processes.

Material Science

The compound is also explored for its potential applications in materials science, particularly in the development of polymers and coatings. Its unique chemical properties can be harnessed to create materials with specific mechanical and thermal properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer matrices demonstrated enhanced mechanical properties compared to traditional polymers. The incorporation led to improved thermal stability and flexibility, showcasing its potential in industrial applications.

Mechanism of Action

The mechanism of action of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The fluorene backbone provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate can be compared with other compounds that have similar functional groups or structural features:

Biological Activity

The compound [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : Approximately 285.30 g/mol
  • Chemical Structure : The compound features a fluorene backbone with a carbamoyl and oxazole substituent, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including those similar to this compound. The biological activity is influenced by the substituents on the aryl moiety.

Antimicrobial Spectrum

Research indicates that compounds with a fluorene nucleus exhibit significant antibacterial and antifungal activities. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Bacillus subtilis

These studies demonstrated that modifications in the structure can enhance activity against both planktonic and biofilm states of bacteria. The introduction of electron-withdrawing groups, such as chlorine or nitro groups, has been associated with increased antimicrobial efficacy .

Case Study: Synthesis and Testing

In a study conducted by researchers at the National Institutes of Health (NIH), new O-aryl-carbamoyl derivatives were synthesized and tested against various microbial strains. The results indicated:

CompoundActivity Against S. aureusActivity Against C. albicans
Compound AStrongModerate
Compound BModerateStrong
Compound CWeakWeak

The study concluded that structural modifications significantly affect biological activity, suggesting that further exploration could yield more potent antimicrobial agents .

The mechanism by which fluorene derivatives exert their antimicrobial effects is not fully understood but may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA replication or RNA transcription.
  • Oxidative Stress Induction : The presence of reactive oxygen species (ROS) could lead to increased oxidative stress in microbial cells.

Anticancer Potential

In addition to antimicrobial properties, fluorene derivatives have shown promise in anticancer applications. A recent investigation into similar compounds revealed:

  • In vitro Cytotoxicity : Compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.
CompoundIC50 (µM)Cancer Cell Line
Compound D5MCF-7 (Breast)
Compound E10U87MG (Glioblastoma)

These findings suggest that structural modifications could enhance anticancer activity, potentially leading to new therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate, and how can reaction conditions be optimized?

The synthesis involves coupling the 5-methyl-1,2-oxazole-3-carboxamide moiety to the 9-hydroxyfluorene carboxylate core. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) can reduce reaction times and improve yields compared to traditional heating . For carbamate formation, use chloroformate intermediates (e.g., fluorenylmethyl chloroformate, FMOC-Cl) under anhydrous conditions with bases like triethylamine . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound shares hazards with structurally similar fluorenylmethyl carbamates:

  • Acute toxicity (H302, H315, H319, H335): Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust/aerosols .
  • Decomposition risks: Thermal degradation releases toxic gases (e.g., CO, NOx). Store in dry, cool environments away from oxidizers .
  • Spill management: Collect solid residues with a HEPA-filter vacuum and dispose as hazardous waste .

Q. How can the compound’s purity and stability be validated post-synthesis?

  • Analytical methods:
    • HPLC-MS: Use reverse-phase columns (e.g., C18) with ESI+ detection to confirm molecular ion peaks ([M+H]+).
    • NMR (1H/13C): Key signals include the fluorene aromatic protons (δ 7.2–7.8 ppm) and oxazole methyl group (δ 2.4 ppm) .
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the carbamate bond .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for structural characterization?

  • Data collection: Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K. Ensure crystal quality (size: 0.5 × 0.45 × 0.3 mm) to minimize absorption errors .
  • Refinement: Apply SHELXL (for small molecules) or SHELXS (for twinned crystals) with anisotropic displacement parameters. Address hydrogen bonding ambiguities via Hirshfeld surface analysis .
  • Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. What intermolecular interactions dominate the solid-state packing, and how do they influence material properties?

  • Key interactions:
    • π-π stacking: The fluorene and oxazole rings form face-centered interactions (centroid distance: ~3.47 Å), creating columnar structures along the [010] axis .
    • Hydrogen bonds: Graph-set analysis (e.g., R22(8)R_2^2(8)) reveals N–H···O and C–H···O bonds between carbamate groups and adjacent molecules .
  • Impact on properties: These interactions enhance thermal stability (TGA decomposition >250°C) and reduce solubility in polar solvents .

Q. How can density functional theory (DFT) models predict electronic properties relevant to photochemical applications?

  • Methodology: Use the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-311+G(d,p)) to compute HOMO-LUMO gaps, polarizability, and excitation energies. Compare with experimental UV-Vis spectra (λmax ~280 nm for fluorene) .
  • Applications: The compound’s conjugated system may exhibit charge-transfer behavior, making it a candidate for organic semiconductors or fluorescent probes .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Batch validation: Perform LC-MS purity checks (>98%) and quantify residual solvents (e.g., DMF, THF) via GC-MS.
  • Biological assays: Use standardized cell lines (e.g., HEK293) and positive controls (e.g., FMOC-protected amino acids) to normalize activity metrics. Adjust for solvent effects (e.g., DMSO concentration ≤0.1%) .

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